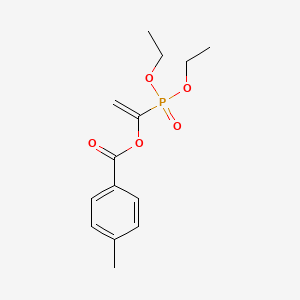
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a diethoxyphosphoryl group attached to an ethenyl group, which is further connected to a 4-methylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate typically involves the reaction of diethyl phosphite with an appropriate precursor, such as 4-methylbenzaldehyde, under specific conditions. One common method involves the use of a palladium-catalyzed α,β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters plays a crucial role in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted phosphonates.
Applications De Recherche Scientifique
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phosphonate derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes and proteins, affecting their function. The compound may also participate in signaling pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate can be compared with other similar compounds, such as:
Diethyl benzylphosphonate: Similar structure but different functional groups.
Methyl 4-((diethoxyphosphoryl)methyl)benzoate: Similar backbone with variations in substituents.
1-Diethoxyphosphoryl-4-methylbenzene: A related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
916906-00-8 |
|---|---|
Formule moléculaire |
C14H19O5P |
Poids moléculaire |
298.27 g/mol |
Nom IUPAC |
1-diethoxyphosphorylethenyl 4-methylbenzoate |
InChI |
InChI=1S/C14H19O5P/c1-5-17-20(16,18-6-2)12(4)19-14(15)13-9-7-11(3)8-10-13/h7-10H,4-6H2,1-3H3 |
Clé InChI |
JMQYYHGVKQOLLN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=C)OC(=O)C1=CC=C(C=C1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)


![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
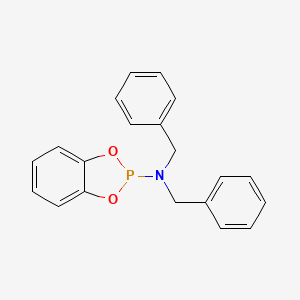
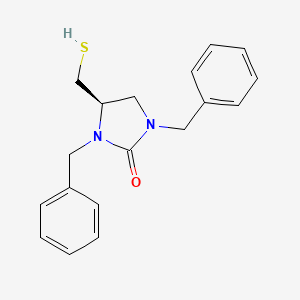
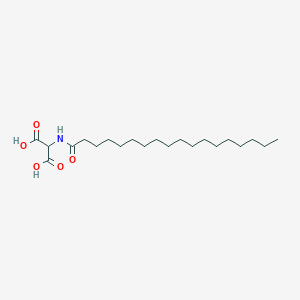
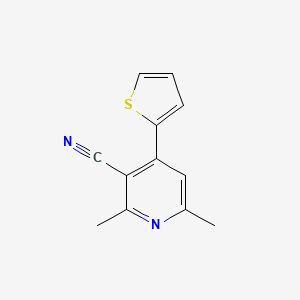
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
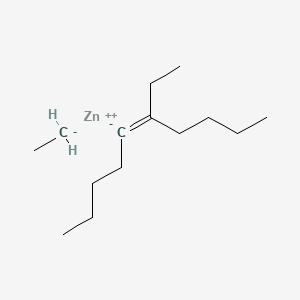
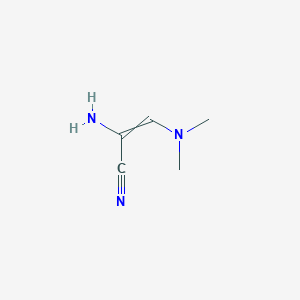
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
